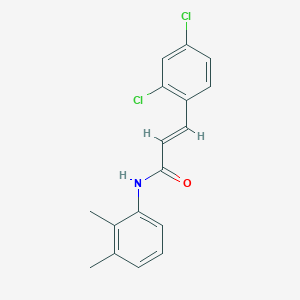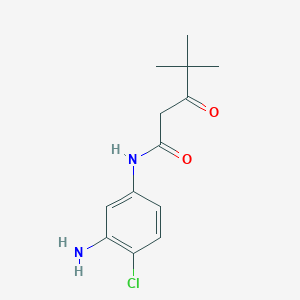![molecular formula C15H13BrN2O2 B5776142 N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)
N-[2-(acetylamino)phenyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-bromobenzamide, also known as BAA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BAA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. The inhibition of PARP by BAA has been found to have several potential applications in various fields of research, including cancer therapy, neuroprotection, and inflammation.
Mecanismo De Acción
N-[2-(acetylamino)phenyl]-2-bromobenzamide works by inhibiting the activity of PARP, an enzyme involved in DNA repair processes. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide leads to the accumulation of DNA damage, which ultimately results in cell death. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to be a potent and selective inhibitor of PARP, with minimal off-target effects.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to have several biochemical and physiological effects in addition to its PARP inhibitory activity. N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to modulate the expression of several genes involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its potency and selectivity as a PARP inhibitor, as well as its ability to induce autophagy and modulate gene expression. However, the limitations of using N-[2-(acetylamino)phenyl]-2-bromobenzamide in lab experiments include its relatively low solubility in aqueous solutions, as well as its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-2-bromobenzamide. One area of research could focus on the development of more potent and selective PARP inhibitors based on the structure of N-[2-(acetylamino)phenyl]-2-bromobenzamide. Another area of research could focus on the use of N-[2-(acetylamino)phenyl]-2-bromobenzamide in combination with other agents, such as chemotherapy or immunotherapy, to enhance the efficacy of cancer treatment. Additionally, further research could be conducted on the potential neuroprotective effects of N-[2-(acetylamino)phenyl]-2-bromobenzamide in various neurological disorders.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)phenyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield N-[2-(acetylamino)phenyl]-2-bromobenzamide.
Aplicaciones Científicas De Investigación
N-[2-(acetylamino)phenyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors such as N-[2-(acetylamino)phenyl]-2-bromobenzamide have been found to be effective in treating cancers with defects in DNA repair mechanisms, such as BRCA1/2-mutated breast and ovarian cancers. N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer therapy, N-[2-(acetylamino)phenyl]-2-bromobenzamide has also been studied for its potential neuroprotective effects. PARP inhibition by N-[2-(acetylamino)phenyl]-2-bromobenzamide has been found to reduce neuronal damage and improve functional recovery in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDIKBWPYRLHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-bromobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)



![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)


